molecular formula C12H14O B1361062 Cyclopropyl(3,4-dimethylphenyl)methanone CAS No. 38675-78-4

Cyclopropyl(3,4-dimethylphenyl)methanone

Cat. No.: B1361062
CAS No.: 38675-78-4
M. Wt: 174.24 g/mol
InChI Key: RVHOLOURUAQTTL-UHFFFAOYSA-N
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Description

Significance of Cyclopropyl (B3062369) Ketone Motifs in Strained Ring Chemistry and Synthetic Strategy

The cyclopropyl ketone motif is a cornerstone in the study of strained ring chemistry, offering a unique blend of stability and reactivity that is highly valued in synthetic organic chemistry. The inherent strain of the cyclopropane (B1198618) ring, estimated to be around 27.5 kcal/mol, renders the adjacent bonds susceptible to cleavage under various reaction conditions. This characteristic allows cyclopropyl ketones to serve as versatile synthetic intermediates, acting as three-carbon building blocks in the construction of more complex molecular architectures.

The reactivity of cyclopropyl ketones is profoundly influenced by the nature of their substituents. In the case of aryl cyclopropyl ketones, the aromatic ring can conjugate with the carbonyl group, which in turn affects the electronic properties of the cyclopropane ring. This conjugation can stabilize radical intermediates formed during certain reactions, thereby facilitating specific chemical transformations. acs.org For instance, aryl cyclopropyl ketones have been shown to undergo facile ring-opening reactions, cycloadditions, and rearrangements to afford a variety of valuable organic compounds. nih.govnih.gov

One of the most significant applications of cyclopropyl ketones is in [3+2] cycloaddition reactions, where they serve as three-carbon synthons to construct five-membered rings. nih.gov These reactions can be promoted by various methods, including the use of Lewis acids or visible light photocatalysis. nih.govnih.gov The ability to form highly substituted cyclopentane (B165970) rings is of particular importance in the synthesis of natural products and biologically active molecules. nih.gov

Furthermore, the strained nature of the cyclopropyl ring in these motifs can be harnessed to drive reactions that might otherwise be thermodynamically unfavorable. The release of ring strain provides a potent driving force for chemical transformations, enabling the formation of intricate molecular frameworks. This unique reactivity profile has cemented the position of cyclopropyl ketones as indispensable tools in the arsenal (B13267) of synthetic organic chemists.

Overview of Aryl-Substituted Cyclopropane Derivatives in Chemical Science

Aryl-substituted cyclopropane derivatives, a class of compounds that includes Cyclopropyl(3,4-dimethylphenyl)methanone, represent a significant area of research in chemical science. The presence of an aryl group directly attached to the cyclopropane ring introduces a range of electronic and steric effects that modulate the reactivity of the strained three-membered ring. These derivatives are not only valuable synthetic intermediates but also exhibit interesting biological activities, making them attractive targets for drug discovery and development.

The synthetic utility of aryl-substituted cyclopropanes is vast and varied. They can participate in a wide range of chemical transformations, including ring-opening reactions, rearrangements, and cycloadditions. For example, aryl cyclopropyl ketones can be converted to 1-tetralones under acidic conditions. rsc.org They also undergo reductive cleavage and can act as precursors for the synthesis of complex molecules. rsc.org

The electronic nature of the substituents on the aryl ring plays a crucial role in directing the outcome of these reactions. Electron-donating groups can enhance the reactivity of the cyclopropane ring towards electrophilic cleavage, while electron-withdrawing groups can favor nucleophilic attack. This tunability allows for a high degree of control over the synthetic transformations involving these compounds.

In recent years, there has been a growing interest in the asymmetric synthesis of chiral aryl-substituted cyclopropanes. These enantiomerically enriched compounds are valuable building blocks for the synthesis of stereochemically complex molecules with potential applications in medicine and materials science. The development of catalytic asymmetric methods for the synthesis of these derivatives remains an active area of research. nih.gov

The table below provides a summary of the key chemical properties of this compound.

PropertyValue
CAS Number 38675-78-4
Molecular Formula C12H14O
Molecular Weight 174.24 g/mol

The following table lists the physical properties of some related aryl cyclopropyl ketones, which can provide an indication of the expected properties of this compound.

CompoundMelting Point (°C)Boiling Point (°C)Refractive Index (n20/D)
Cyclopropyl phenyl ketone 7-9121-123 (at 15 mmHg)1.553
Cyclopropyl(4-methoxyphenyl)methanone40-42Not availableNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(3,4-dimethylphenyl)methanone
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InChI

InChI=1S/C12H14O/c1-8-3-4-11(7-9(8)2)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHOLOURUAQTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191970
Record name Cyclopropyl 3,4-xylyl ketone
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Molecular Weight

174.24 g/mol
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CAS No.

38675-78-4
Record name Cyclopropyl(3,4-dimethylphenyl)methanone
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Record name Cyclopropyl 3,4-xylyl ketone
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Record name Cyclopropyl 3,4-xylyl ketone
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Record name Cyclopropyl 3,4-xylyl ketone
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Advanced Synthetic Methodologies for Cyclopropyl 3,4 Dimethylphenyl Methanone and Its Structural Analogs

Strategies for Carbon-Carbon Bond Formation in Cyclopropane (B1198618) Ring Construction

The creation of the three-membered carbocyclic ring of cyclopropane is a cornerstone of these synthetic efforts. The high ring strain makes its formation challenging, necessitating the use of highly reactive intermediates. wikipedia.org

Cyclopropanation Reactions of Olefins

A primary route to the cyclopropane ring involves the addition of a single carbon unit to an alkene. This process, known as cyclopropanation, can be achieved through various reagents and catalysts. wikipedia.org

Carbenes and carbenoids are highly reactive species that readily add to double bonds to form cyclopropanes. wikipedia.org One classic method involves the use of diazomethane, which upon photolysis or thermolysis, generates methylene (B1212753) carbene for addition to an olefin. masterorganicchemistry.com However, due to the hazardous nature of diazomethane, alternative methods are often preferred. masterorganicchemistry.com

A widely used and safer alternative is the Simmons-Smith reaction, which employs a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgchemistry.coach This reagent is particularly useful for its functional group tolerance and stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com

Another approach involves the use of dihalocarbenes, which can be generated from haloforms like chloroform (B151607) or bromoform (B151600) upon treatment with a strong base. masterorganicchemistry.com These carbenes add to olefins to produce geminal dihalocyclopropanes, which can be subsequently reduced to the desired cyclopropane. pharmacy180.com

Reagent/MethodCarbene/CarbenoidPrecursorsKey Features
DiazomethaneMethylene CarbeneDiazomethane (CH₂N₂)Highly reactive, but hazardous. masterorganicchemistry.com
Simmons-SmithIodomethylzinc IodideDiiodomethane (CH₂I₂) and Zinc-Copper Couple (Zn-Cu)Safer, stereospecific, good functional group tolerance. wikipedia.orgmasterorganicchemistry.comchemistry.coach
Dihalocarbene GenerationDichlorocarbene/DibromocarbeneChloroform (CHCl₃)/Bromoform (CHBr₃) and Strong BaseReadily accessible starting materials. masterorganicchemistry.com

Achieving high stereoselectivity is a critical aspect of modern organic synthesis. Arsonium ylides have emerged as effective reagents for the highly stereoselective synthesis of cyclopropanes. nih.govtandfonline.com These ylides react with electron-deficient olefins to produce highly functionalized trans-1,2-cyclopropanes with excellent stereoselectivity. tandfonline.com The stability of the triphenylarsine (B46628) oxide byproduct facilitates the purification process. tandfonline.com The mechanism of these reactions has been investigated to understand the origins of the high stereoselectivity. nih.gov

Telluronium ylides have also been shown to react with α,β-unsaturated esters and amides to afford vinylcyclopropanes. The stereoselectivity of this reaction can be tuned by the presence or absence of lithium salts, allowing for the selective formation of either cis or trans isomers. acs.org

Transition-metal catalysis offers powerful and versatile methods for cyclopropane synthesis. nih.gov Catalysts based on rhodium, copper, and palladium are commonly used to decompose diazo compounds, generating metal carbenoids that then transfer the carbene to an olefin. pharmacy180.comacsgcipr.orgacs.org These methods are often highly efficient and can be rendered enantioselective by the use of chiral ligands. acsgcipr.org

Vinylcyclopropanes (VCPs) are particularly valuable substrates in transition-metal-catalyzed cycloadditions. acs.orgnih.gov Depending on the catalyst and reaction conditions, VCPs can undergo various cycloaddition reactions, such as [5+2], [3+2], and other modes, to generate a wide range of carbocyclic structures. nih.govacs.orgresearchgate.net The high strain energy of the cyclopropane ring in VCPs facilitates its ring-opening and participation in these transformations. nih.gov

Catalyst TypeCarbene SourceReaction TypeKey Features
Rhodium, Copper, PalladiumDiazo compoundsCarbene transferHigh efficiency, potential for enantioselectivity. pharmacy180.comacsgcipr.orgacs.org
Various Transition MetalsVinylcyclopropanesCycloaddition ([5+2], [3+2], etc.)Versatile for constructing diverse carbocycles. nih.govacs.orgnih.govresearchgate.net

Ring Opening-Recyclization Approaches involving Cyclopropyl (B3062369) Intermediates

An alternative strategy for constructing complex molecules involves the ring-opening of a pre-formed cyclopropane ring followed by a recyclization event. Monoactivated cyclopropanes, such as cyclopropyl aryl ketones, can undergo uncatalyzed cascade ring-opening/recyclization reactions to form different cyclic structures like indenones and fluorenones. acs.org The course of these reactions can be influenced by solvent, temperature, and substituent effects. acs.org

Similarly, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines provides an efficient route to 2,3,4-trisubstituted pyrroles. organic-chemistry.org This reaction proceeds through the distal cleavage of the cyclopropane ring. organic-chemistry.org Oxidative radical ring-opening/cyclization of cyclopropane derivatives, including methylenecyclopropanes and cyclopropanols, has also been developed as a powerful tool in organic synthesis. nih.gov

Synthesis of the Cyclopropyl(aryl)methanone Scaffold

The final step in the synthesis of the target molecule involves the formation of the ketone linkage between the cyclopropyl and the 3,4-dimethylphenyl moieties. One common method for forging this carbon-carbon bond is through the reaction of an organometallic reagent derived from the cyclopropane ring with an appropriate acylating agent. For instance, the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with 3,4-dimethylbenzoyl chloride can yield the desired cyclopropyl(3,4-dimethylphenyl)methanone. The addition of zinc bromide can sometimes improve the yield of such reactions.

Another approach involves the hydroacylation of cyclopropenes. This can be achieved through photoinduced decarboxylation of α-ketoacids, where the resulting acyl radical adds to the cyclopropene.

Furthermore, an efficient one-pot synthesis of aryloxyphenyl cyclopropyl methanones has been reported, involving the reaction of aryl alcohols with 4'-fluoro-4-chlorobutyrophenone in the presence of a base and a phase-transfer catalyst. nih.gov While this method produces a different structural analog, it highlights the diverse strategies available for constructing cyclopropyl aryl ketone frameworks.

Acylation Reactions (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the formation of aryl ketones. wikipedia.orgmt.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com

In the context of synthesizing this compound, the aromatic substrate is 1,2-dimethylbenzene (o-xylene). The acylating agent is cyclopropanecarbonyl chloride. The reaction mechanism commences with the formation of a highly electrophilic acylium ion from the reaction between cyclopropanecarbonyl chloride and the Lewis acid catalyst. byjus.commasterorganicchemistry.com This acylium ion is then attacked by the electron-rich π-system of the o-xylene (B151617) ring. The methyl groups on the o-xylene ring are activating and ortho-, para-directing. Acylation at the 4-position is sterically favored, leading to the desired 3,4-disubstituted product. A subsequent deprotonation of the resulting arenium ion intermediate restores the aromaticity of the ring and yields the final ketone product. mt.com

A typical reaction setup would involve the slow addition of cyclopropanecarbonyl chloride to a mixture of o-xylene and a stoichiometric amount of aluminum chloride in an inert solvent. The reaction is generally followed by an aqueous workup to decompose the aluminum chloride complex with the product ketone. wikipedia.org

Table 1: Key Aspects of Friedel-Crafts Acylation for this compound Synthesis
Parameter Description
Aromatic Substrate 1,2-Dimethylbenzene (o-xylene)
Acylating Agent Cyclopropanecarbonyl chloride
Catalyst Lewis acids, typically Aluminum chloride (AlCl₃)
Key Intermediate Cyclopropyl acylium ion
Reaction Type Electrophilic Aromatic Substitution
Directing Effect The two methyl groups on o-xylene direct acylation to the 4-position.

Palladium-Catalyzed Cross-Coupling Methods for Aryl Ketone Synthesis

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to classical methods like Friedel-Crafts acylation, particularly for substrates with sensitive functional groups. wikipedia.orgorganic-chemistry.org The Suzuki and Stille couplings are prominent examples used for the synthesis of aryl ketones. wikipedia.orgwikipedia.org

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, one possible Suzuki approach would involve the coupling of 3,4-dimethylphenylboronic acid with cyclopropanecarbonyl chloride. The catalytic cycle typically begins with the oxidative addition of the acyl chloride to a Pd(0) species. This is followed by transmetalation with the organoboronic acid (activated by the base) and concludes with reductive elimination to yield the desired ketone and regenerate the Pd(0) catalyst. wikipedia.org

The Stille coupling reaction utilizes an organotin compound (organostannane) as the nucleophilic partner to couple with an organohalide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org To synthesize this compound via a Stille coupling, one could react a cyclopropylstannane reagent with 3,4-dimethylbenzoyl chloride. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups, although the toxicity of tin compounds is a notable drawback. wikipedia.orglibretexts.org

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Methods
Method Organometallic Reagent Electrophile Key Advantages
Suzuki Coupling 3,4-Dimethylphenylboronic acidCyclopropanecarbonyl chlorideLow toxicity of boron reagents, mild reaction conditions. wikipedia.org
Stille Coupling Cyclopropylstannane3,4-Dimethylbenzoyl chlorideHigh functional group tolerance, stability of organostannanes. wikipedia.orglibretexts.org

Conversion from Cyclopropyl(aryl)methanol Precursors

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, and this method can be applied to the preparation of this compound from its corresponding alcohol precursor, Cyclopropyl(3,4-dimethylphenyl)methanol. This precursor is a known compound and is commercially available, making this a viable synthetic route.

Several mild and selective oxidizing agents can be employed for this conversion to avoid side reactions. The Swern oxidation is a widely used method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. chemistrysteps.comorganic-chemistry.org This method is known for its high yields and compatibility with a wide range of functional groups.

Another common method is the use of Pyridinium chlorochromate (PCC) . PCC is a milder version of chromic acid-based oxidants and is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation. youtube.com The reaction is typically carried out in an inert solvent like dichloromethane.

The general procedure involves dissolving the Cyclopropyl(3,4-dimethylphenyl)methanol in a suitable solvent and treating it with the chosen oxidizing agent under controlled temperature conditions. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC), and upon completion, the product is isolated and purified.

Preparation of this compound Derivatives and Related Structures

Introduction of the 3,4-Dimethylphenyl Moiety in Synthetic Pathways

A key step in the synthesis of this compound is the introduction of the 3,4-dimethylphenyl group. A powerful method for achieving this is through the use of Grignard reagents . A Grignard reagent can be prepared from 4-bromo-1,2-dimethylbenzene by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This forms 3,4-dimethylphenylmagnesium bromide.

This organometallic species can then be reacted with a suitable cyclopropyl-containing electrophile. For instance, reaction with cyclopropanecarbonyl chloride would directly yield the target ketone. The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride.

Alternatively, the Grignard reagent can be reacted with cyclopropanecarboxaldehyde (B31225) to form the secondary alcohol, Cyclopropyl(3,4-dimethylphenyl)methanol. This alcohol can then be oxidized to the desired ketone as described in section 2.2.3.

Continuous-Flow Synthesis Methodologies for Cyclopropyl Ketones

Continuous-flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.org These principles can be applied to the synthesis of cyclopropyl ketones, including this compound.

Flow-based Friedel-Crafts Acylation: The Friedel-Crafts acylation can be adapted to a continuous-flow setup. Typically, streams of the aromatic substrate (o-xylene) and the acylating agent/Lewis acid mixture are pumped and mixed in a microreactor or a packed-bed reactor. The short residence time and efficient mixing in a flow reactor can lead to improved yields and selectivities compared to batch processes. rsc.org The use of solid-supported Lewis acid catalysts can further simplify the process by allowing for easy separation and potential recycling of the catalyst.

The synthesis of various cyclopropyl ketones has been demonstrated using continuous-flow systems, often starting from precursors like 2-hydroxycyclobutanones. While a specific flow synthesis for this compound has not been detailed in the provided context, the existing methodologies for continuous-flow synthesis of aryl ketones and cyclopropyl ketones provide a strong foundation for its development.

Table 3: Advantages of Continuous-Flow Synthesis
Advantage Description
Enhanced Safety Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.
Improved Control Precise control over reaction parameters such as temperature, pressure, and residence time.
Higher Efficiency Improved heat and mass transfer can lead to faster reactions and higher yields.
Scalability Production can be scaled up by running the system for longer periods.
Automation Potential for automated synthesis and in-line purification.

Comprehensive Spectroscopic and Structural Characterization of Cyclopropyl 3,4 Dimethylphenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of Cyclopropyl(3,4-dimethylphenyl)methanone would be expected to provide key information about the number of different types of protons and their neighboring environments. The spectrum would likely show distinct signals for the aromatic protons on the 3,4-dimethylphenyl ring, the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) ring, and the protons of the two methyl groups. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) would reveal the connectivity between adjacent protons.

Table 1: Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Aromatic-H 7.0 - 8.0 m -
Cyclopropyl-CH 2.5 - 3.0 m -
Cyclopropyl-CH₂ 1.0 - 1.5 m -
Phenyl-CH₃ 2.2 - 2.5 s -

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. Separate signals would be anticipated for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the carbons of the two methyl groups, and the methine and methylene carbons of the cyclopropyl ring. The chemical shift of the carbonyl carbon would be expected at a significantly downfield position.

Table 2: Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
C=O 195 - 210
Aromatic C-quat 130 - 145
Aromatic C-H 125 - 135
Cyclopropyl-CH 15 - 25
Phenyl-CH₃ 15 - 25
Cyclopropyl-CH₂ 5 - 15

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula C₁₂H₁₄O, corresponding to a molecular weight of 174.24 g/mol . The fragmentation pattern would likely involve characteristic losses, such as the cleavage of the cyclopropyl ring or the loss of the carbonyl group, providing further structural confirmation. Common fragments would be expected to correspond to the 3,4-dimethylbenzoyl cation and the cyclopropyl cation.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Proposed Fragment Identity
174 [M]⁺
133 [M - C₃H₅]⁺ (loss of cyclopropyl)
119 [3,4-(CH₃)₂C₆H₃CO]⁺
91 [C₇H₇]⁺ (tropylium ion)
41 [C₃H₅]⁺ (cyclopropyl or allyl cation)

Note: This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone would be the most prominent feature. Other expected absorptions would include C-H stretching from the aromatic ring, cyclopropyl group, and methyl groups, as well as C=C stretching from the aromatic ring.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (ketone) 1670 - 1690 Strong
C-H (aromatic) 3000 - 3100 Medium
C-H (aliphatic) 2850 - 3000 Medium
C=C (aromatic) 1500 - 1600 Medium

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Solid-State Molecular Geometry

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide a definitive three-dimensional model of its solid-state structure. This technique would precisely determine bond lengths, bond angles, and dihedral angles.

Analysis of Bond Lengths, Angles, and Dihedral Angles

The crystallographic data would reveal the precise geometry of the molecule. Key parameters of interest would include the C=O bond length of the ketone, the bond lengths within the aromatic ring and the cyclopropyl group, and the dihedral angle between the plane of the phenyl ring and the carbonyl group. This information is crucial for understanding the molecule's conformation and steric interactions.

Table 5: Expected Bond Lengths and Angles for this compound

Bond/Angle Expected Value
C=O bond length ~1.22 Å
Aromatic C-C bond length ~1.39 Å
Cyclopropyl C-C bond length ~1.51 Å
C(aromatic)-C(carbonyl) bond length ~1.49 Å
C(carbonyl)-C(cyclopropyl) bond length ~1.48 Å
Angles within aromatic ring ~120°
Angles within cyclopropyl ring ~60°

Note: This table is predictive and not based on experimental data.

Conformational Analysis in Crystalline State (e.g., Twisted Aryl Conformation)

A definitive analysis of the conformational properties of this compound in the solid state through single-crystal X-ray diffraction is not available in the current body of scientific literature. No specific crystallographic data for this compound has been publicly reported. However, valuable insights into its likely crystalline conformation can be inferred from crystallographic studies of structurally analogous aryl cyclopropyl ketones. These studies consistently reveal a distinct conformational preference that balances the electronic effects of conjugation with the steric demands of the substituents.

Furthermore, the presence of substituents on the aromatic ring, particularly at the ortho positions, introduces significant steric hindrance. This steric pressure typically forces the carbonyl group and the attached aryl ring to twist out of coplanarity. In the case of this compound, the methyl group at the 3-position of the phenyl ring would be expected to induce such a twist. This leads to a non-planar arrangement where the dihedral angle between the plane of the carbonyl group and the plane of the 3,4-dimethylphenyl ring is significantly deviated from zero. This "twisted aryl conformation" is a common structural motif in substituted aromatic ketones.

The degree of this twist is quantifiable by the torsion angle defined by the atoms of the C(aryl)-C(aryl)-C(carbonyl)-O(carbonyl) sequence. While the precise value for the title compound is unknown, in analogous structures, this angle can vary depending on the nature and position of the substituents.

Below is an illustrative data table of what crystallographic analysis might reveal for this compound, based on typical values for similar compounds. It is important to note that this data is hypothetical and serves to represent the type of structural parameters obtained from X-ray crystallography.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterAtom 1Atom 2Atom 3Atom 4Expected Value (Å or °)
Bond Lengths
C(aryl)-C(carbonyl)C1C7~1.49
C(carbonyl)=OC7O1~1.22
C(carbonyl)-C(cyclopropyl)C7C8~1.48
C-C (cyclopropyl)C8C9~1.51
Bond Angles
C(aryl)-C(carbonyl)-OC1C7O1~120.5
C(aryl)-C(carbonyl)-C(cp)C1C7C8~118.0
O-C(carbonyl)-C(cp)O1C7C8~121.5
Dihedral Angle
C2-C1-C7-O1C2C1C7O1~25-45

Note: The atom numbering is illustrative. C(aryl) refers to the carbon of the dimethylphenyl ring attached to the carbonyl group, C(carbonyl) is the carbonyl carbon, O is the carbonyl oxygen, and C(cp) is the cyclopropyl carbon attached to the carbonyl group.

This twisted conformation in the crystalline state has important implications for the molecule's physical properties, such as its packing in the crystal lattice and its melting point. It also influences its spectroscopic characteristics and can affect its reactivity in the solid state. The interplay of steric and electronic factors ultimately dictates the adoption of this energetically favorable, non-planar geometry.

Mechanistic Investigations and Reactivity Profiles of Cyclopropyl 3,4 Dimethylphenyl Methanone

Radical Chemistry of Cyclopropyl (B3062369) Ketones

The generation of radical intermediates from cyclopropyl ketones opens up a rich field of reactivity, enabling the construction of complex molecular architectures. The stability and subsequent reaction pathways of these radicals are intricately linked to the substitution pattern of the ketone.

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer (SET) reductant that has been extensively used to mediate radical reactions. scienceinfo.com In recent years, catalytic variants of SmI₂-mediated reactions have been developed, offering a more sustainable approach to synthesis. nrochemistry.com For aryl cyclopropyl ketones, SmI₂ catalyzes intermolecular radical couplings with alkenes and alkynes, providing an efficient route to five-membered ring systems. wikipedia.orgresearchgate.netnih.govstackexchange.com

The generally accepted mechanism for this transformation involves a radical-relay process, which circumvents the need for a stoichiometric co-reductant to regenerate the active Sm(II) species. scienceinfo.comnih.govacs.org The catalytic cycle is initiated by a reversible SET from SmI₂ to the cyclopropyl ketone, generating a ketyl radical anion intermediate. nih.govacs.orgddugu.ac.in This is followed by the rapid fragmentation of the strained cyclopropyl ring to produce a more stable γ-keto radical. This radical intermediate can then be trapped by an external coupling partner, such as an alkyne or alkene. wikipedia.orgresearchgate.net Subsequent intramolecular cyclization and back electron transfer to the resulting Sm(III) species regenerates the Sm(II) catalyst and releases the final product. scienceinfo.comnih.govacs.org This catalytic approach is notable for its efficiency, with loadings of SmI₂ as low as 15 mol% being effective. nrochemistry.com

The reactivity of aryl cyclopropyl ketones in these SmI₂-catalyzed couplings is enhanced due to the stabilization of the intermediate ketyl radical through conjugation with the aromatic ring. wikipedia.orgresearchgate.net This conjugation facilitates both the initial reduction and the subsequent cyclopropyl ring fragmentation. wikipedia.orgresearchgate.net

Computational and experimental studies have revealed a significant influence of the substitution pattern on the aryl ring of cyclopropyl ketones on their reactivity in SmI₂-catalyzed couplings. wikipedia.orgresearchgate.netstackexchange.com Specifically, the presence of ortho-substituents, such as methyl groups, can dramatically accelerate the reaction rate. wikipedia.orgresearchgate.net For instance, 2,6-dimethylphenyl cyclopropyl ketone has been found to be more reactive than the unsubstituted phenyl cyclopropyl ketone. wikipedia.orgresearchgate.net

This enhanced reactivity is attributed to a combination of electronic and steric effects that influence the conformation of the ketyl radical intermediate. wikipedia.orgresearchgate.netstackexchange.com The ortho-substituents force the aryl ring to twist out of the plane of the carbonyl group. stackexchange.com This twisting has two main consequences:

Destabilization of the Ketyl Radical: The reduced conjugation between the aryl ring and the carbonyl group destabilizes the ketyl radical. This destabilization, counterintuitively, lowers the energy barrier for the subsequent, and often rate-determining, ring-opening of the cyclopropyl group. stackexchange.com

Facilitated Radical Trapping: The pre-twisted conformation of the substrate helps to circumvent steric hindrance that can arise during the radical trapping step, particularly in the formation of what is described as a gauche styrene (B11656) intermediate, thereby lowering the energy barrier for this step. wikipedia.orgresearchgate.net

Therefore, ortho-substituted phenyl cyclopropyl ketones exhibit superior reactivity due to a fine balance between moderate conjugation that still promotes the initial reduction and cyclopropyl fragmentation, and a pre-twisted geometry that facilitates the crucial radical trapping step. wikipedia.orgresearchgate.netrsc.org

Table 1: Effect of Ortho-Substitution on Reactivity in SmI₂-Catalyzed Couplings
SubstrateRelative ReactivityKey Conformational Feature of Ketyl RadicalImpact on Reaction Barriers
Phenyl cyclopropyl ketoneModeratePlanar (high conjugation)Higher barrier for radical trapping due to steric hindrance
Ortho-substituted phenyl cyclopropyl ketoneHighTwisted (reduced conjugation)Lowered barrier for ring-opening and radical trapping

The distribution of the unpaired electron in the ketyl radical intermediate is a key determinant of its stability and reactivity. Computational studies have provided valuable insights into the spin density distribution in these species. wikipedia.orgresearchgate.netstackexchange.com

In the ketyl radical derived from phenyl cyclopropyl ketone, the spin density is delocalized between the p-orbital of the ketyl carbon and the π-system of the aromatic ring. wikipedia.orgresearchgate.net This delocalization provides significant stabilization to the radical intermediate. wikipedia.orgresearchgate.net

When ortho-substituents are introduced on the aryl ring, the twisting of the ring out of the plane of the carbonyl group disrupts this conjugation. stackexchange.com As a result, a smaller proportion of the spin density resides on the aromatic ring, and a larger proportion becomes localized on the carbon atom of the original carbonyl group. stackexchange.com For example, in the unsubstituted phenyl cyclopropyl ketone ketyl radical, approximately 31% of the spin density is on the aryl ring, whereas in the 2,6-dimethylphenyl derivative, this is reduced to 18%. stackexchange.com This increased localization of spin density on the ketyl carbon contributes to the destabilization of the radical and, consequently, the lower barrier for cyclopropane (B1198618) ring opening. stackexchange.com

Table 2: Calculated Spin Density Distribution in Ketyl Radical Intermediates
Ketyl Radical Derived FromSpin Density on Aryl Ring (%)Spin Density on Ketyl Carbon (%)
Phenyl cyclopropyl ketone31(Implied higher delocalization)
2-Methylphenyl cyclopropyl ketone28(Implied moderate delocalization)
2,6-Dimethylphenyl cyclopropyl ketone18(Implied higher localization)

Cyclopropane Ring-Opening and Rearrangement Reactions

The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening and rearrangement reactions under both basic and acidic conditions, leading to the formation of a diverse array of products.

While cyclopropyl ketones are generally stable to many basic conditions, certain base-promoted ring-opening reactions can occur, often proceeding through mechanisms analogous to classical ketone reactions. One such plausible, though not extensively documented for simple aryl cyclopropyl ketones, pathway is a retro-aldol type reaction. This would require the presence of a β-hydroxy group or a similar structural feature that can be eliminated. In a more general sense, strong bases can deprotonate the α-carbon to the carbonyl, forming an enolate. However, for a simple cyclopropyl ketone, this typically does not directly lead to ring opening without further activation or specific substitution patterns.

Another potential, though less common for non-α-halogenated systems, base-induced rearrangement is the Favorskii rearrangement. This reaction typically involves an α-halo ketone, where a base promotes the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. While not directly applicable to cyclopropyl(3,4-dimethylphenyl)methanone, it illustrates a mode of base-mediated rearrangement involving cyclopropane rings.

In the absence of activating groups, the high pKa of the cyclopropyl C-H bonds makes direct deprotonation and subsequent ring cleavage challenging under standard basic conditions. More specialized conditions or substrates are generally required to facilitate base-promoted ring opening of simple cyclopropyl ketones.

In the presence of acid catalysts, aryl cyclopropyl ketones can undergo ring-opening and rearrangement reactions to yield various products, including 1-tetralones and cyclopentanones. youtube.comic.ac.uk The course of the reaction is highly dependent on the substrate structure and the reaction conditions.

Protonation of the carbonyl oxygen by an acid catalyst enhances the electrophilicity of the carbonyl carbon and can promote the cleavage of one of the internal C-C bonds of the cyclopropane ring. This cleavage can lead to the formation of a carbocationic intermediate. The fate of this intermediate then determines the final product structure.

One notable acid-catalyzed transformation is the cyclization of aryl cyclopropyl ketones to form 1-tetralones under mild conditions. youtube.com This process is believed to proceed via a cationic mechanism where the cyclopropane ring is opened, and the resulting carbocation is trapped intramolecularly by the aromatic ring. youtube.com

More recently, stereoconvergent direct ring expansion of cyclopropyl ketones to cyclopentanones promoted by strong acids like trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O) has been described. khanacademy.org This transformation is particularly effective when the cyclopropyl ring is appropriately substituted to stabilize the ring-opened intermediate and facilitate the subsequent recyclization to the five-membered ring. ic.ac.ukkhanacademy.org

Carbonyl Group Reactivity of Methanones

The carbonyl group in ketones is a site of rich chemical reactivity, primarily due to the polarity of the carbon-oxygen double bond. This section explores the oxidation and reduction reactions centered at the ketone moiety of aryl cyclopropyl ketones, with a focus on transformations analogous to those expected for this compound.

The oxidation of ketones to carboxylic acids is a challenging transformation that typically requires harsh reaction conditions and strong oxidizing agents, often leading to the cleavage of carbon-carbon bonds. libretexts.org For a compound like this compound, direct oxidation of the ketone to a carboxylic acid would involve the cleavage of the bond between the carbonyl carbon and either the cyclopropyl ring or the 3,4-dimethylphenyl group.

A more controlled and synthetically useful method for converting ketones to carboxylic acids is the Baeyer-Villiger oxidation. libretexts.orgchemistrysteps.com This reaction involves the oxidation of a ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com The resulting ester can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. chemistrysteps.com In the case of an aryl cyclopropyl ketone, the migratory aptitude of the groups attached to the carbonyl carbon determines the product of the Baeyer-Villiger oxidation. Generally, the group that can better stabilize a positive charge is more likely to migrate. For this compound, the 3,4-dimethylphenyl group would be expected to migrate in preference to the cyclopropyl group, leading to the formation of cyclopropyl 3,4-dimethylbenzoate. Subsequent hydrolysis of this ester would yield 3,4-dimethylbenzoic acid and cyclopropanol.

Starting MaterialOxidizing AgentIntermediate ProductFinal Product (after hydrolysis)
Aryl Cyclopropyl KetonePeroxy Acid (e.g., mCPBA)Cyclopropyl ArylcarboxylateAromatic Carboxylic Acid + Cyclopropanol

The reduction of ketones to secondary alcohols is a fundamental and widely used transformation in organic synthesis. umn.edu Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), are commonly employed for this purpose. chegg.comlibretexts.org These reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. pressbooks.pubyoutube.com

For this compound, reduction with a mild reducing agent like sodium borohydride in a protic solvent such as methanol (B129727) or ethanol (B145695) would be expected to cleanly afford the corresponding secondary alcohol, cyclopropyl(3,4-dimethylphenyl)methanol. umn.eduyoutube.com Sodium borohydride is generally selective for aldehydes and ketones, and would not typically affect the aromatic ring or the cyclopropyl group under standard conditions. umn.edu

The general reaction for the reduction of an aryl cyclopropyl ketone is depicted below:

Starting MaterialReducing AgentSolventProduct
This compoundSodium Borohydride (NaBH4)Methanol/EthanolCyclopropyl(3,4-dimethylphenyl)methanol

This transformation is typically high-yielding and provides a straightforward route to the corresponding alcohol, which can serve as a precursor for further synthetic manipulations.

Nucleophilic Substitution Reactions Involving the Cyclopropyl Group

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including the presence of nucleophiles, particularly when activated by an adjacent carbonyl group. In aryl cyclopropyl ketones, the carbonyl group enhances the electrophilicity of the cyclopropyl ring, facilitating nucleophilic attack. These reactions often proceed via a ring-opened intermediate, which can then be trapped by a nucleophile.

Research on analogous aryl cyclopropyl ketones has shown that they can undergo ring-opening reactions catalyzed by Lewis acids or transition metals. rsc.orgrsc.org For instance, in the presence of a palladium catalyst, aryl cyclopropyl ketones can isomerize to the corresponding (E)-α,β-unsaturated ketones. rsc.org This reaction involves the cleavage of a C-C bond within the cyclopropyl ring.

Furthermore, asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols has been achieved using chiral catalyst systems, leading to the formation of chiral β-naphthol derivatives with high enantioselectivity. rsc.org While a specific example with this compound is not documented in the reviewed literature, it is reasonable to infer that it would undergo similar transformations. The general scheme for such a nucleophilic ring-opening reaction is presented in the table below.

SubstrateNucleophileCatalyst/ConditionsProduct Type
Aryl Cyclopropyl Ketoneβ-NaphtholChiral N,N'-dioxide-Scandium(III) complexChiral β-Naphthol Derivative
Aryl Cyclopropyl Ketone-Pd(OAc)2/PCy3(E)-α,β-Unsaturated Ketone

These reactions highlight the utility of the cyclopropyl group as a reactive handle for the synthesis of more complex molecular architectures.

Cascade and Tandem Reactions for Complex Molecule Synthesis

Cascade and tandem reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single, efficient operation by combining multiple bond-forming events. Aryl cyclopropyl ketones are excellent substrates for such reactions due to the inherent strain of the three-membered ring and the activating effect of the ketone.

One notable example is the formal [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes. nih.gov This reaction can be initiated by a one-electron reduction of the ketone, often through photocatalysis, to form a radical anion. This intermediate can then undergo ring-opening to a distonic radical anion, which subsequently adds to an alkene in a stepwise fashion to generate a highly substituted cyclopentane (B165970) ring system. nih.gov Although specific examples utilizing this compound were not found, the general applicability of this methodology to a range of aryl cyclopropyl ketones suggests its potential in this context. nih.gov

Another example of a cascade reaction involves the mechanochemical cyclization of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes to synthesize 1,2-disubstituted benzimidazoles. nih.gov This process involves a sequence of ring-opening, cyclization, and a retro-Mannich reaction. nih.gov Furthermore, uncatalyzed cascade ring-opening/recyclization reactions of cyclopropyl aryl ketones have been reported to produce indenones and fluorenones. acs.org

The table below summarizes representative cascade reactions involving aryl cyclopropyl ketones.

Reaction TypeReactantsCatalyst/ConditionsProduct
[3+2] CycloadditionAryl Cyclopropyl Ketone, AlkeneRu(bpy)3(PF6)2, Lewis Acid, Visible LightSubstituted Cyclopentane
Benzimidazole SynthesisDonor-Acceptor Cyclopropyl Ketone, 1,2-Diaminoarene1,1,1,3,3,3-Hexafluoroisopropanol, Mechanochemical1,2-Disubstituted Benzimidazole
Indenone/Fluorenone SynthesisCyclopropyl Aryl KetoneDMSO, HeatIndenone or Fluorenone

These examples underscore the potential of this compound as a versatile building block in the synthesis of complex polycyclic and heterocyclic compounds through elegant cascade and tandem reaction sequences.

Computational Chemistry and Theoretical Investigations of Cyclopropyl 3,4 Dimethylphenyl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. ekb.egimperial.ac.uk It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net DFT calculations are based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. ekb.eg By employing various functionals, such as B3LYP or M06-2X, researchers can model molecular properties and reaction profiles with high accuracy. researchgate.netmdpi.com

DFT calculations are instrumental in mapping the energetic landscape of chemical reactions involving cyclopropyl (B3062369) ketones. A key reaction is the phosphine-catalyzed ring-opening of the cyclopropyl group. rsc.org Computational studies on analogous systems have elucidated multi-step pathways that include nucleophilic attack, formation of enolate intermediates, proton transfer, and subsequent intramolecular reactions. rsc.org

The energetic profile of these pathways can be calculated to identify intermediates and, crucially, the transition states that connect them. The transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation barrier and thus the rate of the reaction. For cyclopropyl ketones, DFT can model the transition states for processes like ring-opening, hydride reduction, and cycloadditions. researchgate.netresearchgate.netpku.edu.cn The stability of the cyclopropyl cation itself has been a subject of intense study, with compelling evidence suggesting it is not a stable intermediate but rather a transition state on the path to the more stable allyl cation. researchgate.net

Below is a representative table of calculated activation energies for reactions involving analogous cyclopropyl systems, illustrating the type of data generated through DFT studies.

Reaction TypeAnalogous SystemDFT FunctionalCalculated Activation Energy (kcal/mol)
Phosphine-Catalyzed Ring-Opening2-benzoyl-1-phenylcyclopropaneM06-2X21.7
[4+2] CycloadditionDienylisobenzofuranM06-2X16.6
Disrotatory Ring-OpeningCyclopropyl CationHigh-accuracy ab initio~0 (transition state)

Note: Data is illustrative and derived from studies on analogous compounds to demonstrate the application of DFT. pku.edu.cnresearchgate.net

The flexibility of Cyclopropyl(3,4-dimethylphenyl)methanone is primarily due to rotation around the single bond connecting the carbonyl group to the cyclopropyl ring and the bond connecting the carbonyl to the phenyl ring. Conformational analysis using DFT can identify the most stable spatial arrangements (conformers) and the energy barriers for interconversion between them. chemistrysteps.com

For the simpler analogue, cyclopropyl methyl ketone, computational studies have shown that the s-cis conformation (where the carbonyl double bond is eclipsed with the cyclopropyl ring) is the most stable arrangement. uwlax.edu The energy difference between various conformers is a result of torsional strain and steric interactions. chemistrysteps.com The rotation about the C-C single bond generates different torsion angles, leading to energy minima (stable conformers) and maxima (transition states for rotation). uwlax.edu While the energy changes associated with methyl group rotation are small, the barrier between the primary s-cis and s-trans conformers is more significant. uwlax.edu The presence of the bulky 3,4-dimethylphenyl group in the target compound would introduce additional steric hindrance, likely influencing the preferred conformation and the rotational energy barriers. sapub.org

Table of Calculated Conformational Data for Cyclopropyl Methyl Ketone

Conformation Torsion Angle (Carbonyl vs. Ring) Relative Energy (kcal/mol) Stability
s-cis 180° 0.00 Most Stable
s-trans > 1.0 Less Stable
Gauche ~90° > 2.0 Rotational Barrier

Note: This table is based on findings for the analogue cyclopropyl methyl ketone to illustrate the principles of conformational analysis. uwlax.edu

In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. DFT can be used to characterize these non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov The carbonyl oxygen atom is a potential hydrogen bond acceptor, capable of forming C-H···O interactions with neighboring molecules. mdpi.com The 3,4-dimethylphenyl ring can participate in π-π stacking or C-H···π interactions.

Quantum chemical methods like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density distribution and precisely characterize the nature and strength of these weak interactions. rsc.org Understanding these interactions is crucial for predicting crystal packing, solubility, and other macroscopic properties. nih.gov

Quantum Chemical Modeling of Molecular Interactions (e.g., enzyme-ligand binding)

Quantum chemical modeling is a valuable tool for investigating how a molecule like this compound might interact with a biological target, such as an enzyme active site. chemrxiv.org By performing geometry optimization and calculating electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity and binding capabilities. chemrxiv.org

Molecular docking studies can predict the preferred binding pose of the ligand within the enzyme's binding pocket. Following this, more rigorous quantum mechanics/molecular mechanics (QM/MM) calculations can be performed. In this hybrid approach, the ligand and the immediate amino acid residues of the active site are treated with a high level of quantum chemical theory (like DFT), while the rest of the protein is modeled using classical molecular mechanics. This allows for an accurate calculation of binding energies and a detailed analysis of the electronic interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the enzyme-ligand complex.

Aromaticity Analysis and Cyclopropyl Group as an Excited-State Aromaticity Indicator

The concept of aromaticity is central to understanding the stability and reactivity of the 3,4-dimethylphenyl moiety. While the ground-state aromaticity of benzene (B151609) derivatives is well-understood by Hückel's rule (4n+2 π-electrons), the situation changes in electronically excited states. According to Baird's rule, rings that are aromatic in the ground state become antiaromatic in their first triplet or singlet excited states, and vice versa. researchgate.net

The cyclopropyl group has been proposed and tested as a sensitive probe for excited-state aromaticity. researchgate.net The stability of the three-membered ring is dependent on the electronic nature of the group it is attached to. It is hypothesized that a cyclopropyl group attached to a ring that is aromatic in the excited state will remain closed, whereas it will tend to ring-open if attached to a ring that becomes antiaromatic or nonaromatic in the excited state. researchgate.net This is because ring-opening can alleviate the destabilizing antiaromatic character. Therefore, computational studies on the stability of the cyclopropyl ring in the excited states of this compound could provide insights into the excited-state aromaticity of the substituted phenyl ring.

Molecular Dynamics Simulations (if applicable to the compound or its direct analogues)

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the forces on each atom and uses Newton's equations of motion to model their movements over a series of very small time steps. mdpi.com

For this compound, MD simulations could be used to:

Explore the conformational space more extensively than static calculations, observing transitions between different conformers in a simulated solvent environment.

Study the molecule's interaction and binding with larger systems, such as cyclodextrins or lipid bilayers, providing insights into its transport and complexation properties. mdpi.com

Simulate the behavior of a crystal lattice at different temperatures to understand its thermal stability and phase transitions.

MD simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For more accurate descriptions of specific interactions, these can be combined with quantum mechanical calculations in QM/MM MD simulations.

Molecular Target Interactions and Enzyme Inhibition Research in Vitro Studies

In Vitro Binding Studies with Biological Macromolecules

Currently, there are no publicly available studies that have characterized the binding affinity of Cyclopropyl(3,4-dimethylphenyl)methanone to specific biological macromolecules. Such studies would be essential to identify its potential molecular targets and to understand its mechanism of action. Techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would typically be employed to determine binding constants (Kd or Ki) to various receptors, ion channels, transporters, or enzymes.

Enzyme Inhibition Assays

The inhibitory effects of this compound on various enzyme systems have not been reported in the scientific literature. Enzyme inhibition assays are crucial for determining a compound's potential to interfere with metabolic pathways or other critical biological processes.

There is no specific data available on the inhibition of Cytochrome P450 enzymes, including CYP26 and CYP2C19, by this compound. Research in this area would involve incubating the compound with human liver microsomes or recombinant CYP enzymes to determine IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The data table below is a hypothetical representation of what such findings might look like.

Table 1: Hypothetical Inhibition of Cytochrome P450 Enzymes by this compound

Enzyme Substrate Inhibition (IC50)
CYP26A1 All-trans-retinoic acid Data not available

No studies have been published investigating the potential of this compound to inhibit lysosomal phospholipase A2 (PLA2G15). Inhibition of this enzyme is a known mechanism for drug-induced phospholipidosis. An in vitro assay using purified PLA2G15 would be necessary to determine if this compound has any inhibitory activity.

Without primary enzyme inhibition data, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound remains uncharacterized. Mechanistic studies, such as generating Lineweaver-Burk plots from kinetic data in the presence of varying substrate and inhibitor concentrations, would be required to elucidate how the compound interacts with its enzymatic targets.

Mechanistic Insights into Enzyme-Ligand Interactions through In Vitro Methods

Detailed mechanistic insights into the enzyme-ligand interactions of this compound are not available. Advanced in vitro techniques, such as X-ray crystallography of the compound bound to a target enzyme or computational molecular docking studies, would be necessary to visualize the binding mode and identify the key amino acid residues involved in the interaction. These studies would provide a structural basis for its (currently unknown) inhibitory activity and could guide the design of more potent or selective analogs.

Structure Activity Relationship Sar Studies for Cyclopropyl 3,4 Dimethylphenyl Methanone Analogs

Systematic Modification of the Cyclopropyl (B3062369) Moiety and its Impact on Reactivity

The cyclopropyl group is a highly valuable motif in drug design, prized for its unique structural and electronic properties. scientificupdate.comiris-biotech.de Its rigid, three-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, potentially leading to more favorable binding to a biological target. iris-biotech.denih.gov The C-H bonds in a cyclopropyl ring are shorter and stronger than those in typical alkyl groups, and the C-C bonds possess enhanced π-character, which can influence metabolic stability and electronic interactions. nih.govacs.org

Systematic modification of this moiety in analogs of Cyclopropyl(3,4-dimethylphenyl)methanone is a key strategy for probing its role in reactivity. Modifications can include:

Substitution on the ring: Introducing substituents, such as a methyl group, onto the cyclopropyl ring can serve multiple purposes. It can block sites of potential metabolism, thereby increasing the molecule's metabolic stability. hyphadiscovery.com In some cases, oxidation of an unsubstituted cyclopropyl ring can lead to the formation of reactive metabolites. hyphadiscovery.com Adding a substituent can prevent this bioactivation pathway. Furthermore, the added group can probe for additional interactions within a target's binding pocket, potentially enhancing potency. hyphadiscovery.com

Ring-opening or bioisosteric replacement: To confirm the importance of the rigid cyclopropyl structure, analogs can be synthesized where the ring is opened to form a propyl or propenyl chain. Another common strategy is to replace the cyclopropyl group with other small rings (like cyclobutyl) or acyclic groups (like gem-dimethyl or tert-butyl) to evaluate the impact of ring strain, size, and rigidity on activity. hyphadiscovery.com For instance, replacing a cyclopropyl ring with a gem-dimethyl group has been used to prevent NADPH-dependent oxidation and the formation of reactive metabolites. hyphadiscovery.com

Table 1: Theoretical Impact of Cyclopropyl Moiety Modifications on Molecular Properties

ModificationPotential Impact on ReactivityRationale
Addition of Methyl Group to RingIncreased metabolic stability; altered binding affinityBlocks potential sites of oxidative metabolism and introduces a new steric element for receptor interaction. hyphadiscovery.com
Replacement with Propyl GroupIncreased conformational flexibility; potential decrease in binding affinityRemoves the rigid constraint, which may be essential for optimal orientation in a binding pocket.
Replacement with gem-Dimethyl GroupIncreased metabolic stability; altered steric profileServes as a bioisostere that can prevent ring-based bioactivation while maintaining a similar spatial footprint. hyphadiscovery.com
Replacement with Cyclobutyl GroupSlightly increased flexibility and size; altered ring strainTests the specific requirement for the three-membered ring's unique geometry and electronic properties.

Derivatization of the 3,4-Dimethylphenyl Group and Structure-Function Correlations

The 3,4-dimethylphenyl group determines the electronic and hydrophobic character of one side of the molecule. Derivatization of this aromatic ring is a powerful tool for optimizing activity by fine-tuning these properties. The position, number, and nature of substituents can dramatically alter function. lumenlearning.comnih.gov

Key derivatization strategies include:

Positional Isomerism: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,4-dimethyl or 3,5-dimethyl) helps to map the steric and electronic requirements of the target binding site. Studies on other scaffolds have shown that ortho-, meta-, and para-substituted derivatives can have vastly different activities, indicating a specific topographical preference within the receptor. nih.gov

Electronic Modification: The two methyl groups are weakly electron-donating. Replacing them with either electron-withdrawing groups (EWGs) like halogens (F, Cl), trifluoromethyl (CF₃), or nitro (NO₂) or stronger electron-donating groups (EDGs) like methoxy (B1213986) (OCH₃) can systematically modulate the electron density of the aromatic ring. nih.gov This, in turn, affects the reactivity of the adjacent ketone and the potential for aromatic interactions (e.g., π-π stacking) with the target. In many compound series, a shift from electron-donating to electron-withdrawing substituents, or vice versa, correlates directly with changes in biological activity. nih.govnih.gov

Hydrophobicity and Steric Bulk: Altering the substituents also changes the lipophilicity and size of the group. Replacing methyl groups with larger alkyl groups or smaller hydrogen atoms can reveal whether a hydrophobic pocket is present in the binding site and what its size limitations are. mdpi.com

These correlations help to build a comprehensive SAR model for the phenyl portion of the molecule, guiding the design of analogs with improved potency and selectivity.

Table 2: Structure-Function Correlations for 3,4-Dimethylphenyl Group Derivatization

Analog SubstitutionProperty ModifiedPredicted Impact on Function
3,4-DichloroElectronic (strongly withdrawing), StericMay increase reactivity of the ketone towards nucleophiles; alters binding interactions. nih.gov
4-Methoxy-3-methylElectronic (donating), PolarityMay decrease ketone reactivity; introduces potential for new hydrogen bond interactions.
4-Trifluoromethyl-3-methylElectronic (strongly withdrawing), LipophilicitySignificantly alters electronic distribution and increases lipophilicity, potentially enhancing membrane permeability or hydrophobic interactions.
Unsubstituted PhenylElectronic, StericServes as a baseline to determine the contribution of the methyl groups to activity.

Modulating Ketone Reactivity for SAR Elucidation

The ketone functional group is a central linker and a key pharmacophoric feature. Its carbonyl carbon is electrophilic, and the oxygen atom is a hydrogen bond acceptor. The reactivity of this group is often crucial for a molecule's mechanism of action but can also be a source of metabolic instability or off-target reactions. researchgate.net Modulating this reactivity is therefore a critical aspect of SAR studies.

Approaches to modulate the ketone group include:

Bioisosteric Replacement: The ketone can be replaced with other functional groups to probe the importance of its specific properties. Replacing it with an alcohol (methanol) reduces the electrophilicity and introduces a hydrogen bond donor. Replacement with an amine (methanamine) introduces a basic center that can be protonated, altering solubility and ionic interaction potential. If these changes lead to a significant loss of activity, it confirms the ketone's essential role.

Electronic Influence: The ketone's reactivity is not solely intrinsic; it is influenced by the adjacent cyclopropyl and phenyl rings. As described in section 7.2, adding electron-withdrawing groups to the phenyl ring will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups will decrease its reactivity. nih.gov This electronic tuning allows for fine control over the ketone's chemical properties without removing it entirely.

Steric Hindrance: Introducing bulky substituents on the cyclopropyl ring or at the ortho-positions of the phenyl ring can shield the ketone from attack, which can be a strategy to improve metabolic stability if the ketone is a site of enzymatic degradation.

Table 3: Impact of Ketone Group Modification on Physicochemical Properties

Functional GroupKey PropertiesPotential Role in SAR
Ketone (Methanone)Electrophilic carbon, H-bond acceptorBaseline for activity; may be essential for receptor binding or covalent interaction.
Alcohol (Methanol)H-bond donor and acceptor; less electrophilicTests the importance of the carbonyl's electrophilicity and H-bond accepting capability.
Amine (Methanamine)Basic center, H-bond donorIntroduces potential for ionic interactions and significantly alters solubility.
OximeH-bond donor/acceptor; altered geometryMaintains conjugation but changes the steric and electronic profile compared to the ketone.

Computational Approaches to SAR Prediction and Optimization

Computational chemistry provides powerful tools to predict the properties of novel analogs and rationalize existing SAR data, thereby accelerating the optimization process. researchgate.net For a series of compounds like the this compound analogs, several ligand-based methods are particularly useful. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities. nih.gov The process involves calculating a set of numerical values, known as molecular descriptors, for each analog. These descriptors can encode various properties, including steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., LogP), and topological features. A mathematical model is then generated that relates these descriptors to activity. A validated QSAR model can be used to predict the activity of yet-unsynthesized compounds, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for biological activity. youtube.com By analyzing a set of active analogs, a pharmacophore model can be generated that serves as a 3D query to search databases for new, structurally diverse molecules that may possess the same activity. nih.gov For this series, a model might include a hydrophobic feature for the dimethylphenyl ring, another for the cyclopropyl group, and a hydrogen bond acceptor for the ketone oxygen.

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict how each analog binds within the active site. This structure-based approach can provide detailed insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding affinity, offering a structural explanation for the observed SAR.

These computational methods complement experimental work by providing predictive power and a deeper understanding of the molecular interactions driving biological activity.

Table 4: Example of a QSAR Data Matrix for Hypothetical Analogs

CompoundLogP (Hydrophobicity)Molecular WeightDipole Moment (Polarity)Predicted Activity (IC₅₀, nM)
Parent (3,4-dimethyl)3.5174.242.9 D150
Analog 1 (4-chloro)3.8180.652.1 D95
Analog 2 (4-methoxy)3.1190.243.5 D210
Analog 3 (unsubstituted)3.1146.193.0 D300

Development and Application As Chemical Probes in Research

Design Principles for Cyclopropyl(3,4-dimethylphenyl)methanone-Based Chemical Probes

There are no established design principles specifically for chemical probes based on this compound, as no such probes have been described in the literature.

However, general principles for designing chemical probes that could theoretically be applied to this scaffold would include:

Linker Attachment Point: A suitable position on the molecule would need to be identified for the attachment of a linker, which connects the core scaffold to a reporter tag. This position should be chosen such that it does not disrupt the interaction of the scaffold with its target.

A hypothetical design of a this compound-based chemical probe is illustrated in the table below, showcasing the essential components.

ComponentFunctionPotential Moieties for a Hypothetical Probe
Recognition Element Binds to the biological target of interest.This compound
Linker Connects the recognition element to the reporter tag.Alkyl chains, polyethylene (B3416737) glycol (PEG) chains
Reporter Tag Enables detection and/or isolation of the probe-target complex.Fluorophores, biotin, click chemistry handles

Strategies for Incorporating Reporter Tags (e.g., click handles) for Cellular Studies

As there are no reported this compound-based chemical probes, specific strategies for incorporating reporter tags onto this scaffold have not been developed.

In general, the incorporation of reporter tags for cellular studies involves the introduction of a bioorthogonal handle, such as an alkyne or azide (B81097) for "click chemistry," onto the probe scaffold. This allows for a two-step labeling approach where the probe is first introduced to the cells, and then the reporter tag (e.g., a fluorophore with a complementary click handle) is added for visualization or analysis.

For a hypothetical this compound probe, this would require synthetic modification of the parent molecule to introduce a suitable functional group for linker and click handle attachment. This could potentially be achieved by functionalizing the phenyl ring or by modifying the cyclopropyl (B3062369) group, though the latter might affect its inherent properties.

Utility in Investigating Molecular Pathways and Cellular Localization Studies (in fixed cells)

The utility of this compound-based probes in investigating molecular pathways and for cellular localization studies is entirely hypothetical, as no such applications have been documented.

If such a probe were to be developed, its utility would depend on the specific biological target it was designed to interact with. For example, a probe targeting a specific enzyme could be used to:

Visualize Enzyme Localization: By attaching a fluorescent reporter tag, the probe could be used in fluorescence microscopy to determine the subcellular localization of the active enzyme in fixed cells.

Profile Enzyme Activity: In an activity-based protein profiling (ABPP) approach, the probe could be used to covalently label and quantify the active fraction of a target enzyme in a complex biological sample.

Identify Protein-Protein Interactions: By incorporating a pull-down handle like biotin, the probe could be used to isolate the target protein and its interacting partners for identification by mass spectrometry.

The table below summarizes the potential applications of a hypothetical this compound-based probe in cellular studies.

ApplicationDescription
Fluorescence Microscopy Visualization of the probe's target within fixed cells using a fluorescent reporter tag.
Activity-Based Protein Profiling (ABPP) Quantification of the active state of a target enzyme.
Pull-down Assays Isolation of the target protein and its binding partners for further analysis.

Advanced Synthetic Applications in Building Block Chemistry

Role as Precursors for Strained Carbocyclic Systems

The inherent ring strain of the cyclopropyl (B3062369) group in compounds like Cyclopropyl(3,4-dimethylphenyl)methanone makes it an excellent precursor for the synthesis of other, often more complex, strained carbocyclic systems. Aryl cyclopropyl ketones are valuable three-carbon synthons, particularly in cycloaddition reactions for creating five-membered rings. acs.org These reactions leverage the cleavage of one of the C-C bonds in the cyclopropane (B1198618) ring to form new carbocyclic frameworks.

Research has demonstrated that aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with alkenes and alkynes. acs.orgacs.org These processes, often mediated by samarium(II) iodide (SmI2) catalysis or photochemistry, lead to the formation of highly substituted cyclopentanes. acs.orgnih.gov The reaction is initiated by the reduction of the ketone to a radical anion, which triggers the opening of the cyclopropane ring. The resulting intermediate can then react with an alkene or alkyne partner to construct the new five-membered ring. acs.org This methodology is a powerful strategy for building densely functionalized cyclopentane (B165970) structures, which are key motifs in many natural products and biologically active molecules. acs.org

Furthermore, the reactivity of the cyclopropyl ketone moiety can be tuned to construct bicyclic systems. For instance, bicyclo[3.1.0]hexane is a key structural unit found in numerous natural products, and cycloaddition reactions involving cyclopropanes are a viable route for its synthesis. researchgate.net

Integration into Complex Molecular Architectures and Heterocycles

The utility of this compound extends to its integration into larger, more complex molecular frameworks and heterocyclic systems. The cyclopropyl ketone unit can be transformed through various reaction pathways, allowing for its incorporation into diverse molecular scaffolds.

One significant application is the acid-catalyzed cyclization of aryl cyclopropyl ketones to form 1-tetralones. rsc.org This reaction proceeds via a proposed cationic mechanism where the cyclopropyl ring opens to form a carbocation, which then undergoes intramolecular cyclization onto the aromatic ring. This provides a direct method for constructing the tetralone core, a common structure in medicinal chemistry. rsc.org

In addition to forming carbocycles, cyclopropyl ketones are precursors for heterocycles. The ring-opened intermediates generated from cyclopropyl ketones can be trapped by heteroatoms to form heterocyclic rings. For example, phosphine-catalyzed ring-opening of a cyclopropyl ketone can lead to the formation of five-membered cyclic compounds through a series of steps including nucleophilic substitution, intramolecular Michael addition, and an intramolecular Wittig reaction. rsc.org The ability to construct complex, sp3-rich architectures is a fundamental goal in synthetic chemistry, and cyclopropyl ketones provide a modular route to achieve this, enabling the efficient construction of compound libraries for pharmaceutical and agrochemical research. acs.orgnih.gov

Advanced Analytical Methodologies for Compound Investigation and Process Optimization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating Cyclopropyl(3,4-dimethylphenyl)methanone from unreacted starting materials, byproducts, and other impurities. The choice of technique depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound, a compound well-suited for this analysis due to its molecular weight and polarity. globalresearchonline.net Reversed-phase HPLC (RP-HPLC) is the most common approach, where the stationary phase is nonpolar (e.g., C18 or Phenyl-Hexyl) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comelementlabsolutions.comwjmpr.com

The separation mechanism relies on the differential partitioning of the analyte and impurities between the stationary and mobile phases. globalresearchonline.net The aromatic nature of this compound allows for strong interaction with phenyl-based stationary phases, which can offer unique selectivity due to π-π interactions. elementlabsolutions.com A UV detector is typically employed for quantification, set to a wavelength where the aromatic ketone chromophore exhibits maximum absorbance, often around 254 nm. sigmaaldrich.com Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the main peak from all potential impurities with good peak shape and resolution. nih.govresearchgate.net

Table 1: Illustrative HPLC Purity Analysis of a this compound Sample

This table presents hypothetical data for a typical RP-HPLC analysis.

Peak IDCompound IdentityRetention Time (min)Area (%)
11,2-Dimethylbenzene (starting material)2.150.08
2Cyclopropanecarbonyl chloride (starting material)3.480.11
3Cyclopropyl(2,3-dimethylphenyl)methanone (isomer impurity)5.820.25
4This compound 6.54 99.52
5Dimerization byproduct9.710.04

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It is highly effective for identifying and quantifying this compound and potential volatile impurities in a sample. chemrxiv.org In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. nih.gov

The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern. mdpi.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification of the compound by comparing it to spectral libraries. GC-MS is particularly useful for detecting trace-level impurities and confirming the absence of residual solvents from the synthesis process. nih.govfurukawa.co.jp The selection of an appropriate column, such as a 5% phenyl polymethylsiloxane phase, is critical for achieving good separation of structurally similar isomers. nih.gov

Table 2: Representative GC-MS Data for this compound

This table contains hypothetical data illustrating typical GC-MS results.

AnalyteRetention Time (min)Key Mass Fragments (m/z)Identification Confidence
This compound 12.3174 (M+), 145, 105, 91, 69High
1,2-Dimethylbenzene4.5106 (M+), 91High
Isomer Impurity12.1174 (M+), 145, 105, 91, 69High

In Situ Spectroscopic Monitoring of Chemical Reactions

The synthesis of this compound, likely via a Friedel-Crafts acylation reaction, can be significantly optimized through the use of in situ spectroscopic monitoring. manchester.ac.uk Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, often coupled with an Attenuated Total Reflectance (ATR) probe, allow for real-time tracking of the reaction progress directly within the reaction vessel. mdpi.com

This process analytical technology (PAT) provides a continuous "molecular video" of the reaction by monitoring the concentration changes of reactants, intermediates, and the final product. mdpi.comspectroscopyonline.com For the synthesis of this compound, one would monitor the disappearance of the carbonyl stretch of the acylating agent (e.g., cyclopropanecarbonyl chloride) and the simultaneous appearance of the conjugated ketone carbonyl stretch of the product at a different frequency. This real-time data allows for the precise determination of reaction endpoints, identification of reaction intermediates, and the study of reaction kinetics, leading to improved yield, purity, and process safety. mdpi.com

Analytical Characterization of Materials in Synthetic Processes (e.g., catalysts and resins)

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the properties of the materials used, such as solid acid catalysts or scavenger resins. Characterizing these materials before, during, and after the reaction is vital for process development and control. chemijournal.com

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a material as a function of temperature in a controlled atmosphere. longdom.orglongdom.org In the context of the synthesis of this compound, TGA is invaluable for characterizing the solid acid catalysts often used in Friedel-Crafts reactions. chemijournal.com

TGA can determine the thermal stability of the catalyst, indicating the maximum temperature at which it can be used without degradation. wikipedia.org It is also used to quantify the amount of organic material or coke deposited on the catalyst surface after a reaction, which is a common cause of deactivation. longdom.org For polymeric resins used for purification, TGA can assess their thermal stability and decomposition profile, ensuring they are suitable for the intended process conditions. mdpi.comnumberanalytics.com

Table 3: Example TGA Data for a Solid Acid Catalyst Post-Reaction

This table shows hypothetical TGA results for a catalyst used in the synthesis of this compound.

Temperature Range (°C)Mass Loss (%)Attributed Process
25 - 1502.5Desorption of physisorbed water and solvents
150 - 3501.2Decomposition of strongly bound organic species
350 - 6005.8Combustion of coke deposits (catalyst deactivation)
> 6000.5Structural decomposition of catalyst support

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that is exceptionally useful for analyzing the surfaces of solids and liquids with minimal sample preparation. anton-paar.comwdfiles.com When applied to the catalysts and resins used in the synthesis of this compound, ATR-FTIR provides critical information about the chemical nature of the material's surface. mdpi.comresearchgate.net

ATR-FTIR can be used to identify the functional groups present on a catalyst's surface and to study the adsorption of reactants, such as 1,2-dimethylbenzene or the acylating agent. acs.org This provides insight into the reaction mechanism at the catalyst-liquid interface. numberanalytics.com The technique is also effective for monitoring the functional integrity of polymeric scavenger resins, confirming the presence of active groups needed for purification. The ease of use and ability to analyze samples in their native state make ATR a powerful tool for quality control and process development. youtube.comyoutube.comyoutube.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful analytical technique utilized for the high-resolution imaging of a material's surface topography. In the context of pharmaceutical development and manufacturing, SEM provides critical insights into the morphology, particle size, and crystal habit of active pharmaceutical ingredients (APIs) and excipients. This information is vital for process optimization, as these physical characteristics can significantly influence bulk properties, formulation performance, and bioavailability.

For a crystalline compound such as this compound, SEM analysis is instrumental in characterizing the solid-state properties that are critical for consistent and controlled manufacturing processes. The technique involves scanning the sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition.

Detailed Research Findings:

In the analysis of crystalline organic compounds similar to this compound, SEM is employed to visualize the direct output of the crystallization process. The morphology of the crystals can offer clues about the crystallization kinetics and any potential issues, such as agglomeration or the presence of multiple crystal forms (polymorphs).

For instance, the crystallization process can be tailored to produce specific crystal habits, which can impact downstream processing. Needle-shaped crystals, for example, may exhibit poor flowability and compaction properties, whereas more equant or block-like crystals are often preferred for tablet manufacturing. researchgate.net SEM provides a direct visual confirmation of the success of crystal habit modification efforts.

The following data table illustrates typical morphological observations that could be obtained from an SEM analysis of different batches of this compound, highlighting how processing conditions can affect the final product's physical form.

Table 1: Illustrative SEM Morphological Analysis of this compound Batches

Batch IDCrystallization SolventCooling Rate (°C/min)Predominant Crystal HabitParticle Size Range (µm)Surface Characteristics
CZ-001Ethanol (B145695)1.0Acicular (Needle-like)50-200Smooth facets, high aspect ratio
CZ-002Isopropanol0.5Prismatic (Block-like)20-80Well-defined edges, equant shape
CZ-003Acetone (B3395972)5.0Irregular Aggregates100-500Intergrown smaller crystals
CZ-004Ethanol/Water (80:20)0.2Tabular (Plate-like)30-150Flat surfaces, defined boundaries

Note: The data presented in this table is illustrative and serves to provide a representative example of SEM analysis findings for a crystalline organic compound.

These findings are crucial for process optimization. For example, the observation of irregular aggregates in batch CZ-003 would suggest that the rapid cooling rate in acetone leads to uncontrolled precipitation, which could cause issues with filtration and drying, as well as inconsistent bulk density. Conversely, the prismatic crystals of batch CZ-002 would likely be favored for their superior handling and processing characteristics. SEM, therefore, serves as a key tool in establishing a robust and reproducible crystallization process for this compound.

Q & A

Q. Example Crystallographic Parameters :

  • Space group: P21/c (monoclinic)
  • Unit cell: a = 17.8606 Å, b = 7.7590 Å, c = 11.9722 Å, β = 93.942° .

How should researchers resolve contradictions in spectroscopic data?

Advanced Research Question
Discrepancies in NMR or HRMS data may arise from impurities or tautomerism. Mitigation strategies:

  • Use high-field NMR (500 MHz+) with deuterated solvents (CDCl₃, DMSO-d₆) for sharper signals.
  • Compare experimental HRMS with theoretical m/z values (e.g., [M+Na]⁺ = 277.0669 for phenyl-substituted analogs) .
  • Validate purity via HPLC (≥95% purity threshold) .

What computational approaches predict the compound’s reactivity?

Advanced Research Question
Quantum chemical methods can model reaction pathways:

  • Perform DFT calculations (B3LYP/6-31G* level) to optimize geometries and calculate transition states.
  • Use QSAR/QSPR models to correlate substituent effects (e.g., 3,4-dimethyl groups) with electronic properties .
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

How are steric effects managed in multi-step syntheses?

Advanced Research Question
Steric hindrance from the cyclopropyl and 3,4-dimethyl groups requires tailored strategies:

  • Introduce bulky ligands (e.g., XPhos) to stabilize Pd intermediates in cross-couplings .
  • Optimize reaction stoichiometry (e.g., 2:1 ratio of aryl halide to cyclopropyl reagent) to minimize side products .
  • Monitor intermediates via LC-MS to identify bottlenecks .

What experimental design principles apply to mechanistic studies?

Advanced Research Question
To probe reaction mechanisms:

  • Conduct kinetic isotope effects (KIE) studies using deuterated substrates.
  • Trap intermediates with TEMPO or other radical scavengers.
  • Compare experimental activation energies with DFT-computed barriers .

How can catalytic systems be tailored for improved yields?

Advanced Research Question
Catalyst optimization involves:

  • Screening Pd/Ni complexes with varying electron-donating ligands (e.g., PCy₃ vs. PPh₃).
  • Testing solvent polarity (e.g., DMF vs. THF) to stabilize charged intermediates.
  • Employing flow chemistry for continuous reaction monitoring .

Q. Example Optimization Table :

ParameterImpact on YieldReference
Ligand (XPhos)+15%
Solvent (DMF)-10% (side reactions)
Flow Reactor+20%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.